molecular formula C24H22N2S B11527689 N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11527689
M. Wt: 370.5 g/mol
InChI Key: RTVSJYYLHWAWRD-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-Methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound characterized by a 1,3-thiazol-2(3H)-ylidene core with substituents at positions 3 and 2. The (2Z) configuration denotes the stereochemistry of the exocyclic double bond. Key structural features include:

  • Position 4: A 4-methylphenyl group, contributing to lipophilicity and steric bulk.
  • Position 3: A 2-phenylethyl chain, enhancing aromatic interactions and molecular flexibility.

Properties

Molecular Formula

C24H22N2S

Molecular Weight

370.5 g/mol

IUPAC Name

4-(4-methylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H22N2S/c1-19-12-14-21(15-13-19)23-18-27-24(25-22-10-6-3-7-11-22)26(23)17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3

InChI Key

RTVSJYYLHWAWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Oxidation: It could be oxidized under appropriate conditions.

    Reduction: Reduction reactions may lead to different derivatives.

    Substitution: Substituents on the aromatic rings can be modified. Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.

Scientific Research Applications

    Chemistry: As a building block for designing novel organic molecules.

    Biology: It might serve as a probe in biological studies.

    Medicine: Research into its pharmacological properties could be valuable.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to understand its molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

Compound Name (Reference) R<sup>4</sup> (Position 4) R<sup>3</sup> (Position 3) Molecular Formula Key Features
Target Compound 4-Methylphenyl 2-Phenylethyl C25H23N2S High lipophilicity due to methyl and phenyl groups; potential for aromatic interactions .
(2Z)-4-(4-Chlorophenyl)-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine () 4-Chlorophenyl 2-Methoxyethyl C18H17ClN2OS Electron-withdrawing Cl enhances polarity; methoxyethyl improves solubility .
(2Z)-4-(4-Chlorophenyl)-3-(2-Furylmethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine () 4-Chlorophenyl Furylmethyl C21H17ClN2OS Furyl group introduces heteroaromaticity; may influence redox properties .
(2Z)-4-[3-(1-Azepanylsulfonyl)Phenyl]-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-Imine () 3-(Azepanylsulfonyl)Phenyl 2-Methoxyethyl C24H29N3O3S2 Sulfonyl and azepanyl groups increase molecular weight and potential bioavailability challenges .

Physicochemical and Electronic Properties

  • Lipophilicity : The target compound’s 4-methylphenyl and 2-phenylethyl groups suggest higher logP values compared to chlorophenyl or methoxyethyl analogs ().
  • Solubility : Methoxyethyl () and sulfonyl () substituents improve aqueous solubility, whereas the target compound’s hydrophobic groups may limit it.
  • the target’s electron-donating methyl group.

Biological Activity

N-[(2Z)-4-(4-methylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with aniline compounds. The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrate varying degrees of antibacterial efficacy, which can be attributed to the electronic properties of substituents on the aromatic rings.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3Candida albicans8 µg/mL
4Candida parapsilosis1.23 µg/mL

The compound demonstrated a MIC comparable to established antifungal agents such as ketoconazole, particularly against Candida parapsilosis, highlighting its potential as a new antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electronegative atoms at the para position of the phenyl moiety enhances antifungal activity due to increased electron density. For instance, compounds with fluorine or chlorine substituents showed improved interaction with target enzymes involved in fungal metabolism .

Case Studies

In a study focusing on a series of thiazole-imine derivatives, it was found that specific modifications in their structure led to enhanced biological activity. For example, compound 2e exhibited potent antifungal activity due to its effective docking into the active site of the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi .

Furthermore, molecular docking studies revealed that these compounds interact favorably with key residues within the enzyme's active site, suggesting a mechanism by which they exert their antifungal effects .

Pharmacokinetics and Toxicity

Preliminary assessments of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) indicate that this compound possesses favorable drug-like characteristics. However, further toxicological studies are necessary to evaluate its safety profile before clinical applications can be considered.

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